Ranolazine - 95635-55-5

Ranolazine

Catalog Number: EVT-460990
CAS Number: 95635-55-5
Molecular Formula: C24H33N3O4
Molecular Weight: 427.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ranolazine is a piperazine derivative classified as an anti-ischemic agent. [] It has been primarily used in research to study its potential for treating angina pectoris and other cardiovascular conditions. [] Ranolazine is known for its unique mechanism of action, which involves modulating myocardial energy metabolism and inhibiting the late sodium current in cardiac cells. [] This allows it to exert anti-ischemic effects without significantly impacting heart rate or blood pressure. []

Mechanism of Action

Ranolazine's primary mechanism of action involves the inhibition of the late sodium current (INaL) in cardiac myocytes. [] INaL is a persistent inward sodium current that occurs during the plateau phase of the cardiac action potential. [] Under ischemic conditions, INaL is increased, leading to intracellular sodium accumulation, calcium overload, and impaired cardiac contractility. [] By inhibiting INaL, Ranolazine reduces intracellular sodium and calcium overload, thereby improving myocardial relaxation and reducing diastolic stiffness. [, ]

In addition to inhibiting INaL, Ranolazine also exhibits effects on cardiac metabolism. [] It has been shown to shift myocardial energy metabolism away from free fatty acid oxidation towards glucose oxidation. [] This metabolic shift is believed to enhance the efficiency of oxygen utilization by the heart, potentially contributing to its anti-ischemic effects. []

Applications

7.1 Antianginal Therapy: Ranolazine has been extensively studied and approved for the treatment of chronic stable angina pectoris. [, ] It is considered a second-line antianginal drug, used in patients who do not achieve adequate symptom relief with first-line therapies like beta-blockers, calcium channel blockers, and nitrates. [, ] Ranolazine is effective in reducing angina frequency and severity, as well as improving exercise tolerance in these patients. [, ] Studies like the CARISA trial have demonstrated that Ranolazine provides significant benefits when added to standard antianginal medications. []

7.2 Atrial Fibrillation: Ranolazine has shown promising results in preclinical and clinical studies for the management of atrial fibrillation (AF). [, , ] Its atrial-selective effects on sodium channels and other ion currents contribute to its antiarrhythmic properties. [, , ] Research suggests that Ranolazine can reduce AF burden, prevent AF recurrence, and enhance the success of cardioversion. [, , ] Studies like the MERLIN-TIMI 36 trial have provided evidence for Ranolazine's potential in reducing the long-term incidence of AF events after acute coronary syndromes. []

7.3 Diastolic Dysfunction: Studies suggest that Ranolazine may benefit patients with diastolic dysfunction, a condition characterized by impaired relaxation of the heart muscle. [] Ranolazine's ability to reduce intracellular calcium overload through its INaL inhibition may contribute to improved diastolic function. [] Animal models, such as spontaneously hypertensive rats, have demonstrated the potential of Ranolazine to enhance diastolic relaxation and reduce ventricular stiffness. []

7.4 Long QT Syndrome Type 3: Long QT Syndrome Type 3 (LQT3) is a rare genetic disorder characterized by prolonged QT intervals on the electrocardiogram, increasing the risk of life-threatening arrhythmias. [] Certain LQT3 mutations, such as the ∆KPQ mutation, lead to increased INaL, contributing to the prolonged QT interval and arrhythmogenic potential. [] Ranolazine's preferential block of INaL makes it a potential therapeutic option for managing LQT3 associated with these mutations. [] Experimental and clinical studies have shown that Ranolazine can shorten the QT interval in LQT3 patients without negatively impacting other cardiac parameters. []

7.5 Other Potential Applications: * Glycemic Control: Some studies have suggested that Ranolazine may have beneficial effects on glycemic control in patients with type 2 diabetes mellitus, leading to a reduction in hemoglobin A1c levels. [, ] The mechanisms underlying this effect are not fully understood and require further investigation.* Pulmonary Arterial Hypertension: Preclinical studies have explored the potential of Ranolazine in treating pulmonary arterial hypertension, a condition characterized by high blood pressure in the arteries of the lungs. []* Chemotherapy-Induced Cardiotoxicity: Research has investigated Ranolazine's potential for mitigating cardiotoxicity associated with certain chemotherapy drugs. []* Neurological Conditions: Pilot studies have explored the potential benefits of Ranolazine in neurological conditions with myotonia, a condition characterized by muscle stiffness and difficulty relaxing muscles. []

O-Desmethyl-Ranolazine

Compound Description: O-Desmethyl-Ranolazine is the major metabolite of Ranolazine. [] It is formed through the metabolism of Ranolazine by cytochrome P450 enzymes, primarily CYP3A4. While the pharmacological activity of O-Desmethyl-Ranolazine is not fully elucidated, it is suggested to have some contribution to the overall effects of Ranolazine. []

Relevance: O-Desmethyl-Ranolazine is structurally similar to Ranolazine, differing only by the absence of a methyl group. [] This structural similarity suggests potential overlapping pharmacological activities. Further research is needed to fully understand the individual contribution of O-Desmethyl-Ranolazine to the therapeutic and potential adverse effects observed with Ranolazine administration.

Metoprolol

Compound Description: Metoprolol is a cardioselective β1-adrenergic blocking agent used for various cardiovascular conditions like angina pectoris, hypertension, and heart failure. [] It exerts its therapeutic effects by selectively blocking β1-adrenergic receptors in the heart, reducing heart rate and myocardial contractility.

Relevance: Metoprolol is often co-administered with Ranolazine for the treatment of chronic angina. [, ] Although structurally distinct, both drugs target different aspects of myocardial ischemia. While Ranolazine primarily acts as a late sodium current inhibitor, Metoprolol reduces myocardial oxygen demand by lowering heart rate and contractility, providing a synergistic therapeutic effect in angina management.

Amiodarone

Compound Description: Amiodarone is a potent antiarrhythmic drug with a complex mechanism of action, affecting multiple ion channels, including sodium, potassium, and calcium channels. [] It is utilized for managing various atrial and ventricular arrhythmias, including atrial fibrillation.

Relevance: While both Ranolazine and Amiodarone exhibit antiarrhythmic properties, they differ in their primary mechanisms of action and clinical indications. Ranolazine primarily targets late sodium current and is investigated for its potential in preventing atrial fibrillation, particularly after coronary artery bypass grafting surgery. [, , ] In contrast, Amiodarone, a broader-spectrum antiarrhythmic, is employed for various arrhythmias, including atrial fibrillation, and is often used as a standard treatment option in clinical trials investigating the antiarrhythmic potential of Ranolazine. [, ]

Dronedarone

Compound Description: Dronedarone is another antiarrhythmic drug that shares structural similarities with Amiodarone but possesses a different pharmacokinetic profile. [] Like Amiodarone, it affects multiple ion channels, including potassium channels, to suppress abnormal heart rhythms.

Quercetin

Compound Description: Quercetin is a flavonoid, a type of plant pigment with antioxidant properties, found in various fruits, vegetables, and beverages. It has been studied for its potential health benefits, including anti-inflammatory and anti-cancer effects. []

Properties

CAS Number

95635-55-5

Product Name

Ranolazine

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide

Molecular Formula

C24H33N3O4

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)

InChI Key

XKLMZUWKNUAPSZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O

Solubility

1 mg/ml
Soluble in dichloromethane, methanol; sparingly soluble in tetrahydrofuran, ethanol, acetonitrile, acetone; slightly soluble in ethyl acetate, isopropanol, toluene, ethyl ether; very slightly soluble in water
In water, 756 mg/L at 25 °C (est)
1.10e-01 g/L

Synonyms

43285, RS
Dihydrochloride, Ranolazine
HCl, Ranolazine
Hydrochloride, Ranolazine
N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide
Ranexa
ranolazine
Ranolazine Dihydrochloride
Ranolazine HCl
Ranolazine Hydrochloride
renolazine
RS 43285
RS 43285 193
RS 43285-193
RS 43285193
RS-43285
RS43285

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.